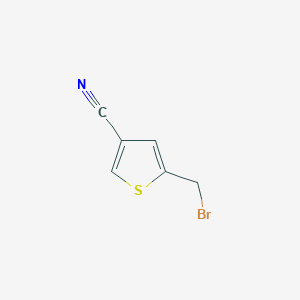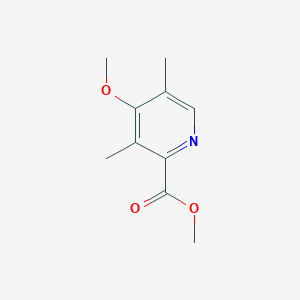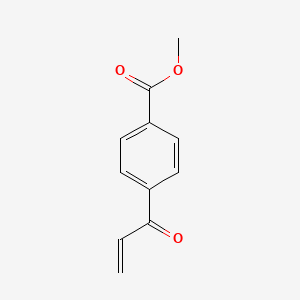
Cuban-1-ylmethanamine hydrochloride
Overview
Description
Cuban-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClN It is known for its unique cubane structure, which is a highly strained, cubic arrangement of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cuban-1-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions, where an amine group replaces a leaving group on the cubane core.
Formation of the Hydrochloride Salt: The final step involves the reaction of Cuban-1-ylmethanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the general principles of organic synthesis and purification would apply, including the use of high-purity reagents and controlled reaction conditions to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Cuban-1-ylmethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The cubane core can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted cubane derivatives.
Scientific Research Applications
Cuban-1-ylmethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cubane derivatives.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and stability.
Industry: Limited industrial applications, primarily in specialized chemical synthesis and research.
Mechanism of Action
The mechanism of action of Cuban-1-ylmethanamine hydrochloride is not well-documented. its effects are likely related to its ability to interact with various molecular targets due to its unique cubane structure. The pathways involved may include interactions with enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Cubane: The parent hydrocarbon from which Cuban-1-ylmethanamine hydrochloride is derived.
Cubane Derivatives: Other derivatives of cubane, such as cubane carboxylic acids or cubane alcohols.
Uniqueness: this compound is unique due to the presence of the methanamine group, which imparts different chemical and biological properties compared to other cubane derivatives. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
IUPAC Name |
cuban-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9;/h2-8H,1,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRPIREAYXWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187275-39-4 | |
| Record name | (cuban-1-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)


![7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)
![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)

![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)





